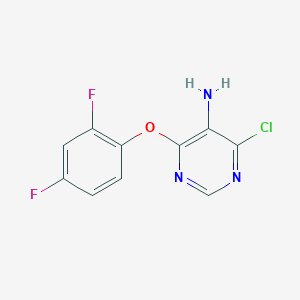

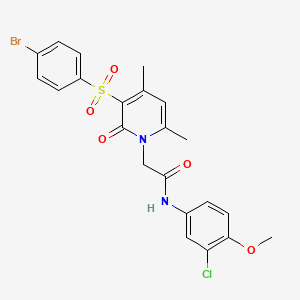

![molecular formula C10H10BrClFN B2490028 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride CAS No. 2567497-88-3](/img/structure/B2490028.png)

3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride" appears to be a complex organic compound with potential significance in medicinal chemistry, given its structural complexity and the presence of azetidine as a core element. Azetidines are a class of azaheterocycles that have been explored for various pharmaceutical applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of azetidine derivatives involves several key steps including bromofluorination, reduction, and cyclization processes. A notable method for the synthesis of related azetidine compounds involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, leading to 3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the protective group (Van Hende, Verniest, Deroose, Thuring, Macdonald, & De Kimpe, 2009).

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen, which significantly influences their chemical behavior and reactivity. The substitution pattern on the azetidine ring, especially with halogens like bromo, fluoro, and the presence of a methylidene group, plays a crucial role in defining the compound's electronic properties and molecular geometry.

Chemical Reactions and Properties

Azetidine derivatives undergo various chemical reactions including nucleophilic substitution and ring transformation. The reactivity of 2-(2-mesyloxyethyl)azetidines, for instance, has been explored, leading to the stereoselective preparation of several azaheterocycles through reactions with different nucleophiles (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & De Kimpe, 2011).

Applications De Recherche Scientifique

Cyclodehydrohalogenation and Structural Analysis

Research on similar compounds, such as the formation of 2-oxo-azetidine from N-phenyl-N-chloroacetyl-4-fluoro-phenacylamine, suggests the possibility of dπ-acceptor resonance between aromatic rings and bromo-substituents, indicating a planar heterocyclic structure. This research, while not directly on 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride, provides insights into the structural and resonance characteristics of closely related compounds (Abdulla, Lahiri, Crabb, & Cahill, 1971).

Antidepressive Activity

A compound closely related to this compound, namely 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has been investigated for its antidepressant activities. This suggests potential antidepressive applications for similar compounds (Yuan, 2012).

Synthesis and Medicinal Chemistry Applications

The synthetic pathways for creating azetidine derivatives, such as this compound, offer valuable templates in medicinal chemistry. These methods allow for the creation of various substituted azetidines with potential therapeutic applications (Mollet et al., 2011).

In-vitro Antioxidant Activity

Research on Schiff bases and azetidines derived from phenyl urea derivatives, including compounds structurally similar to this compound, has shown moderate to significant antioxidant effects. This highlights the potential of such compounds in the development of new antioxidant agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Antimicrobial Activity

Substituted phenyl azetidines, similar to the compound , have been synthesized and characterized for their potential antimicrobial properties. This indicates a possible application of this compound in antimicrobial research (Doraswamy & Ramana, 2013).

Safety and Stability in Drug Development

Studies on related compounds, such as 3-(Bromoethynyl)azetidine, provide insights into safety and stability considerations in the development of pharmaceuticals. This research is crucial for understanding the handling and storage of compounds like this compound in a clinical setting (Kohler et al., 2018).

Synthesis of Functionalized Azetidines

The synthesis of functionalized azetidines, using precursors such as 3-bromo-3-ethylazetidines, demonstrates the versatility of azetidine derivatives in creating novel compounds with potential pharmaceutical applications. This research can guide the synthesis and functionalization of this compound (Stankovic et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-[(4-bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-4,13H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTUZAQWSZMDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(C=C(C=C2)Br)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

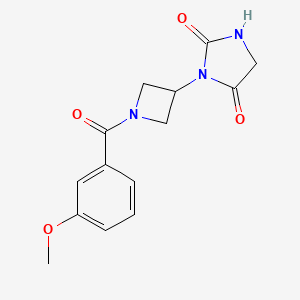

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)

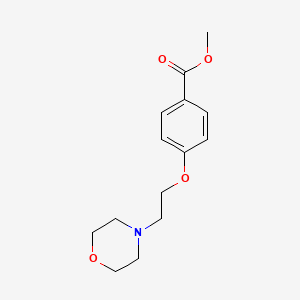

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

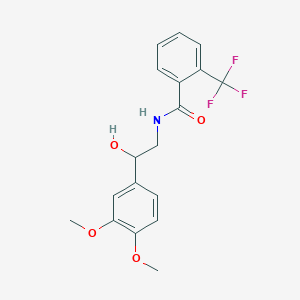

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)